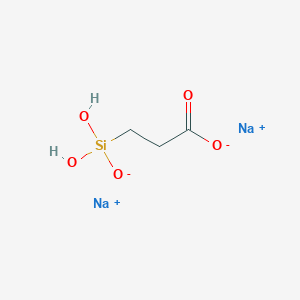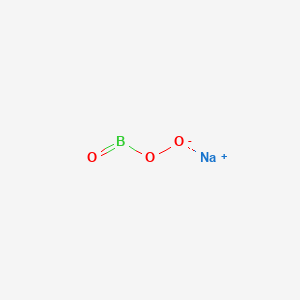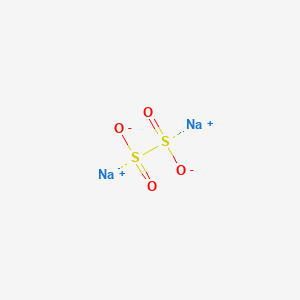
Sodium Hydrosulfite, 85per cent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Hydrosulfite, also known as Sodium Dithionite, is a white crystalline sodium salt . It is used as a reducing agent in aqueous solutions, sulfonating agent, chelating agent, and decolorizing agent in organic reactions . It finds application in water treatment, gas purification, cleaning, leather, polymers, photography, and many others .
Synthesis Analysis
Sodium Dithionite is produced industrially by the reduction of sulfur dioxide . The route using zinc powder is a two-step process: 2 SO2 + Zn → ZnS2O4, ZnS2O4 + 2 NaOH → Na2S2O4 + Zn(OH)2 . The sodium borohydride method obeys the following stoichiometry: NaBH4 + 8 NaOH + 8 SO2 → 4 Na2S2O4 + NaBO2 + 6 H2O .Molecular Structure Analysis
The structure of Sodium Dithionite has been examined by Raman spectroscopy and single-crystal X-ray diffraction . The dithionite dianion has C2 symmetry, with almost eclipsed with a 16° O-S-S-O torsional angle . In the dihydrated form (Na2S2O4·2H2O), the dithionite anion has gauche 56° O-S-S-O torsional angle .Chemical Reactions Analysis
Anhydrous Sodium Dithionite decomposes to sodium sulfate and sulfur dioxide above 90°C in the air . In the absence of air, it decomposes quickly above 150°C to sodium sulfite, sodium thiosulfate, sulfur dioxide, and a trace amount of sulfur .Physical And Chemical Properties Analysis
Sodium Hydrosulfite is a highly alkaline liquid with a pH range of 11.5 to 12.5 . The liquid solution is typically yellow to dark green in color and has a strong hydrogen sulfide (rotten egg) odor . Solutions of NaHS are considered stable in normal transportation .科学的研究の応用
Photographic Development
Photographers and researchers in the field of photography utilize sodium hydrosulfite as a fixing agent. It removes unreacted silver halides from photographic film, which is essential for the stability and clarity of the developed images.
Each of these applications demonstrates the chemical’s versatility and importance across various fields of scientific research and industrial processes . Sodium hydrosulfite’s role as a reducing agent, bleaching agent, and stabilizer makes it an invaluable component in these areas. Its ability to interact with different substances and alter their chemical properties underpins its wide-ranging utility.
Safety And Hazards
将来の方向性
The Sodium Hydrosulfite market is anticipated to exhibit fluctuating growth patterns in the near term . Despite the anticipated challenges in 2024, the Sodium Hydrosulfite industry can leverage valuable opportunities by prioritizing resilience and innovation .
Relevant Papers A recent paper titled “Detection of sodium hydrosulfite adulteration in wheat flour by FT-MIR spectroscopy” discusses the use of Fourier Transform-Infrared (FT-IR) spectroscopy with chemometric techniques to identify Sodium Hydrosulfite in flour .
特性
InChI |
InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXVOWTABLYPX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)S(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Sodium dithionite (Na2S2O4) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sodium Hydrosulfite, 85per cent | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

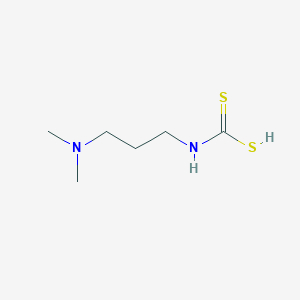
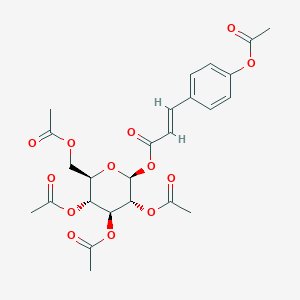
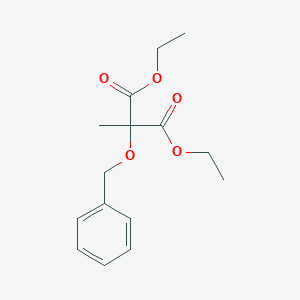
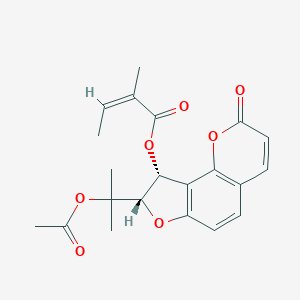
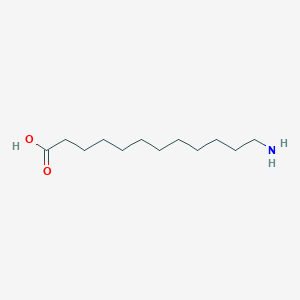
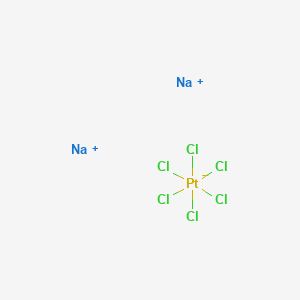


![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)
![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)
![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)

